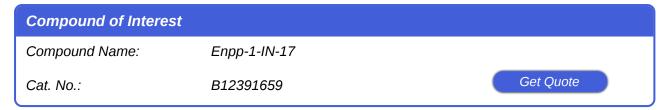


In Vivo Anti-Tumor Efficacy of ENPP1 Inhibitors: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anti-tumor activity of **Enpp-1-IN-17** and other leading ENPP1 inhibitors. The data presented is compiled from available preclinical research to aid in the evaluation of these compounds for cancer immunotherapy.

Introduction to ENPP1 Inhibition in Cancer Therapy

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) is a key enzyme that negatively regulates the cGAS-STING (cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) pathway. By hydrolyzing the STING agonist 2'3'-cGAMP, ENPP1 dampens innate immune responses against tumors. Inhibition of ENPP1 is a promising therapeutic strategy to enhance anti-tumor immunity by increasing the concentration of cGAMP in the tumor microenvironment, leading to STING activation, cytokine production, and subsequent T-cell-mediated tumor cell killing. This guide focuses on the in vivo validation of **Enpp-1-IN-17** and compares its performance with other notable ENPP1 inhibitors.

Comparative Analysis of In Vivo Anti-Tumor Activity

The following tables summarize the available quantitative data on the in vivo efficacy of **Enpp-1-IN-17** and its alternatives in various syngeneic mouse tumor models.

Table 1: In Vivo Efficacy of ENPP1 Inhibitors in Syngeneic Mouse Models



Compound	Mouse Model	Dosing Regimen	Tumor Growth Inhibition (TGI)	Key Findings
Enpp-1-IN-17	Data not publicly available in primary research literature	Data not available	Data not available	Potent inhibitor of ENPP1- mediated cGAMP and ATP hydrolysis.[1]
SR-8314	Syngeneic murine tumor model	Intraperitoneal injection	Not specified	Increased infiltration of CD3+, CD4+, and CD8+ T cells in tumors.[2][3]
MV-626	Panc02-SIY	5 daily intraperitoneal doses	Tumor growth delay	Well-tolerated; combination with radiation therapy increased overall survival.[4][5]
MC38	Not specified	Confirmed activity	Enhanced overall survival when combined with anti-PD-L1.[5]	
STF-1623	Panc02	Systemic administration	Delayed tumor growth	Synergizes with ionizing radiation.[6]
4T1	Not specified	Delayed primary tumor growth and prolonged survival.[7]		
ISM5939	MC38	30 mg/kg, p.o. BID	67% (monotherapy)	Synergistic effects with anti- PD-L1 and anti- PD-1.[8]



CT26	Not specified	Significant anti- tumor efficacy	Well-tolerated with a good safety profile.[8]	
AVA-NP-695	4T1	6mg/kg BID	44% (monotherapy)	Superior tumor growth inhibition and reduced metastasis compared to Olaparib and anti-PD-1.[9]

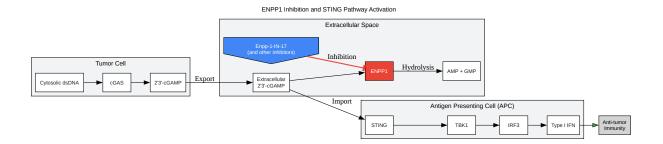
Table 2: In Vitro Potency of ENPP1 Inhibitors

Compound	IC50 / Ki	Assay Conditions	
Enpp-1-IN-17	IC50: 259.0 nM (vs. 2,3-cGAMP), 1328.0 nM (vs. ATP)	Enzymatic assay (pH 7.4)[1]	
SR-8314	Ki: 0.079 μM	Not specified[2]	
MV-626	Ki: 5 nM	Not specified[5]	
STF-1623	Ki,app: 16 nM	In vitro ³² P-cGAMP TLC assay (pH 7.5)[10]	
ISM5939	IC50: 0.63 nM (vs. 2,3- cGAMP), 9.28 nM (vs. ATP)	Enzymatic assay (pH 7.4)[1][8]	
AVA-NP-695	Not specified	Not specified	

Signaling Pathway and Experimental Workflow

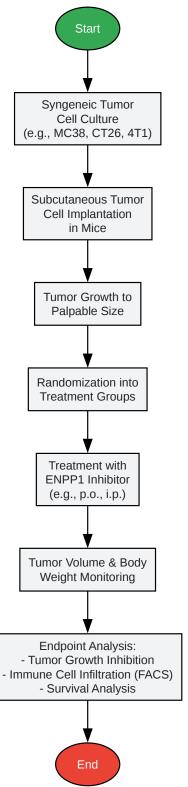
The following diagrams illustrate the mechanism of action of ENPP1 inhibitors and a general workflow for in vivo validation studies.







General Workflow for In Vivo Validation of ENPP1 Inhibitors



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